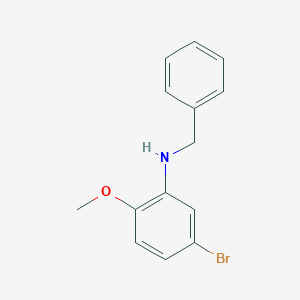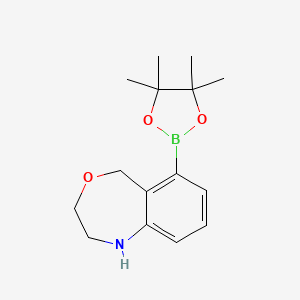
4-Isocyanato-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, characterized by the presence of an isocyanate group (-N=C=O) at the 4-position and a methoxy group (-OCH3) at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methoxypyridine typically involves the reaction of 4-amino-2-methoxypyridine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows: [ \text{4-Amino-2-methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution at the methoxy group.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Substituted Pyridines: Resulting from nucleophilic substitution reactions at the methoxy group.
Aplicaciones Científicas De Investigación
4-Isocyanato-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and coatings, where its reactivity with nucleophiles is exploited to create cross-linked networks.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-2-methoxypyridine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Comparación Con Compuestos Similares
2-Methoxypyridine: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
4-Iodo-2-methoxypyridine: Contains an iodine atom instead of an isocyanate group, leading to different reactivity and applications.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: 4-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4-isocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-6(9-5-10)2-3-8-7/h2-4H,1H3 |
Clave InChI |
GIUNSSGCYDDOKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)





![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)

![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
